1,2-Dichloro-4-fluoro-3-nitrobenzene
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Overview
Description
1,2-Dichloro-4-fluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2 . It is used as an intermediate in the synthesis of agrochemicals .
Synthesis Analysis
The synthesis of 1,2-Dichloro-4-fluoro-3-nitrobenzene can be achieved through various methods. One such method involves the nitration of 1,2-dichlorobenzene, which mainly produces 1,2-dichloro-4-nitrobenzene, along with smaller amounts of the 3-nitro isomer . It can also be prepared by chlorination of 1-chloro-4-nitrobenzene .Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-4-fluoro-3-nitrobenzene is characterized by the presence of two chlorine atoms, one fluorine atom, and a nitro group attached to a benzene ring . The exact mass of the molecule is 208.9446619 g/mol .Chemical Reactions Analysis
The chloride groups in 1,2-Dichloro-4-fluoro-3-nitrobenzene are reactive towards nucleophiles . For instance, potassium fluoride can react with this compound to produce 2-chloro-1-fluoro-4-nitrobenzene, an intermediate in the production of herbicides .Physical And Chemical Properties Analysis
1,2-Dichloro-4-fluoro-3-nitrobenzene has a molecular weight of 209.99 g/mol . Other computed properties include a topological polar surface area of 45.8 Ų and a complexity of 187 .Scientific Research Applications
Synthesis of Agrochemicals
1,2-Dichloro-4-fluoro-3-nitrobenzene is an intermediate in the synthesis of agrochemicals . It’s related to 1,2-dichlorobenzene by the replacement of one H atom with a nitro functional group .
Production of Herbicides
Potassium fluoride gives 2-chloro-1-fluoro-4-nitrobenzene, an intermediate in the production of herbicides .
Precursor to Diazo Dyes
With ammonia, one obtains 2-chloro-4-nitroaniline, a precursor to diazo dyes .
Reduction to 3,4-Dichloroaniline
Reduction with iron powder gives 3,4-dichloroaniline .
Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients
Trifluoromethylpyridines, which are derivatives of 1,2-Dichloro-4-fluoro-3-nitrobenzene, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
Intermediate for Hexabenzyl
An improved and practical route has been reported for obtaining a key intermediate of hexabenzyl, 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline .
Density Functional Theory (DFT) Studies
1,2-Dichloro-4-fluoro-3-nitrobenzene has been subjected to density functional theory (DFT) studies using B3LYP/6-31+G (d,p) method .
Characterization Studies
Characterization of 1,2-Dichloro-4-fluoro-3-nitrobenzene was done by FT-IR, FT-Raman and NMR (13C and 1H) spectroscopic techniques .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,2-Dichloro-4-fluoro-3-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a crucial component of many organic compounds and plays a significant role in their chemical behavior .
Mode of Action
1,2-Dichloro-4-fluoro-3-nitrobenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The action of 1,2-Dichloro-4-fluoro-3-nitrobenzene affects the biochemical pathways involved in the synthesis of agrochemicals . The compound is an intermediate in these pathways and its interaction with the benzene ring can lead to the production of various agrochemicals .
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 1,2-Dichloro-4-fluoro-3-nitrobenzene’s action are primarily related to its role as an intermediate in the synthesis of agrochemicals . The compound’s interaction with the benzene ring can lead to the production of various agrochemicals, which can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 1,2-Dichloro-4-fluoro-3-nitrobenzene can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Additionally, the presence of other chemicals in the environment can influence the compound’s efficacy and mode of action .
properties
IUPAC Name |
1,2-dichloro-4-fluoro-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHVCFRWQIJBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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